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Compound of Interest

Compound Name:
1-CBZ-4-AMINO-4-

METHYLPIPERIDINE

Cat. No.: B596396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of 1-CBZ-4-amino-4-
methylpiperidine, a versatile scaffold in medicinal chemistry. The following sections detail the

synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives,

supported by experimental data and protocols.

Overview of 4-Aminopiperidine Analogues and Their
Therapeutic Potential
The 4-aminopiperidine moiety is a significant structural motif found in a wide range of

biologically active compounds.[1] Modifications of this core structure, including substitutions at

the piperidine nitrogen (N1) and the 4-amino group, have led to the development of potent

agents targeting diverse biological pathways. These analogues have shown promise as CCR5

antagonists for HIV-1 inhibition, antifungal agents targeting ergosterol biosynthesis, sigma-1

(σ1) receptor ligands with potential in neurodegenerative diseases and cancer, and

acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][2][3][4]

Comparative Analysis of Analogue Properties
The biological activity of 4-aminopiperidine analogues is highly dependent on the nature and

position of their substituents. The following tables summarize the quantitative data for different
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classes of these compounds.

Antifungal Activity of 4-Aminopiperidine Derivatives
A series of 4-aminopiperidines have been synthesized and evaluated for their antifungal

activity, primarily targeting the ergosterol biosynthesis pathway.[2]

Compound N1-Substituent
4-Amino
Substituent

Antifungal
Activity
(Yarrowia
lipolytica)

Target

2b Benzyl Dodecyl High

Sterol C14-

reductase & C8-

isomerase

3b Phenylethyl Dodecyl High

Sterol C14-

reductase & C8-

isomerase

4b Boc Dodecyl Noteworthy Not specified

5b H Dodecyl Noteworthy Not specified

Key Findings from Structure-Activity Relationship (SAR) Studies:

A long alkyl chain, such as dodecyl, at the 4-amino position is crucial for potent antifungal

activity.[2]

Benzyl and phenylethyl substituents at the piperidine nitrogen, combined with a long N-alkyl

chain at the 4-amino group, lead to high antifungal activity.[2]

Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity.[2]

σ1 Receptor Affinity of 4-(2-aminoethyl)piperidine
Derivatives
Novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been developed and

show potential for the treatment of cancer.[3]
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Compound
Piperidine N-
Substituent

σ1 Receptor
Affinity (Ki [nM])

Antiproliferative
Activity (DU145
cells)

20a Methyl High Strong

21a Methyl High Strong

22a Methyl High Strong

4a H Considerably lower Similar to haloperidol

Key Findings from Structure-Activity Relationship (SAR) Studies:

1-Methylpiperidines demonstrate high σ1 receptor affinity and selectivity over the σ2

subtype.[3]

Piperidines with a proton, a tosyl moiety, or an ethyl moiety at the N1 position exhibit

significantly lower σ1 affinity.[3]

Acetylcholinesterase (AChE) Inhibition by 1-Benzyl-4-(2-
phthalimidoethyl)piperidine Analogues
Derivatives of 1-benzyl-4-piperidine have been investigated as potent and selective

acetylcholinesterase inhibitors.[4][5]

Compound
4-Position
Substituent

AChE IC50 (nM)
Selectivity (AChE
vs. BuChE)

19

2-[4-

(Benzoylamino)phthali

mido]ethyl

1.2 ~34,700-fold

13e (E2020)
(5,6-Dimethoxy-1-

oxoindan-2-yl)methyl
5.7 1250-fold

Key Findings from Structure-Activity Relationship (SAR) Studies:
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Introduction of a phenyl group on the nitrogen atom of the amide moieties in related series

enhanced activity.[4]

Rigid analogues, such as those containing an isoindolone or indanone moiety, exhibit potent

anti-AChE activity.[4][5]

Experimental Protocols
General Synthesis of 4-Aminopiperidine Derivatives via
Reductive Amination
This protocol describes a general method for the synthesis of 4-aminopiperidines.[2]

Workflow for Reductive Amination

Start with N-substituted
4-piperidone derivative

Reductive Amination Reaction

Appropriate amine Sodium triacetoxyborohydride

4-Aminopiperidine analogue

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-aminopiperidine analogues.

Procedure:

Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g.,

dichloromethane).

Add the appropriate primary or secondary amine to the solution.
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Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield the desired 4-aminopiperidine

analogue.

Antifungal Susceptibility Testing (Microbroth Dilution
Assay)
This protocol is based on standardized methods for determining the minimum inhibitory

concentration (MIC) of antifungal compounds.

Experimental Workflow for Antifungal Susceptibility Testing

Prepare serial dilutions of
test compounds in a 96-well plate

Inoculate wells and incubate

Prepare standardized fungal inoculum

Determine Minimum Inhibitory
Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for determining antifungal activity using a microbroth dilution assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b596396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well

microtiter plate.

Prepare a standardized fungal inoculum according to CLSI guidelines.

Add the fungal inoculum to each well of the microtiter plate.

Include positive (antifungal drug) and negative (no drug) controls.

Incubate the plates at 35°C for 24-48 hours.

The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth compared to the control.

Signaling Pathways and Mechanisms of Action
Inhibition of Fungal Ergosterol Biosynthesis
Several of the discussed 4-aminopiperidine analogues exert their antifungal effect by inhibiting

key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell

membrane integrity.

Ergosterol Biosynthesis Inhibition Pathway

Squalene Lanosterol
Sterol C14-Reductase Zymosterol

Sterol C8-Isomerase Ergosterol4-Aminopiperidine
Analogue

Inhibition
Inhibition

Click to download full resolution via product page

Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine analogues.
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This guide provides a foundational understanding of the structural analogues of 1-CBZ-4-
amino-4-methylpiperidine and their potential applications. Further research and development

in this area may lead to the discovery of novel therapeutics with improved efficacy and safety

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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